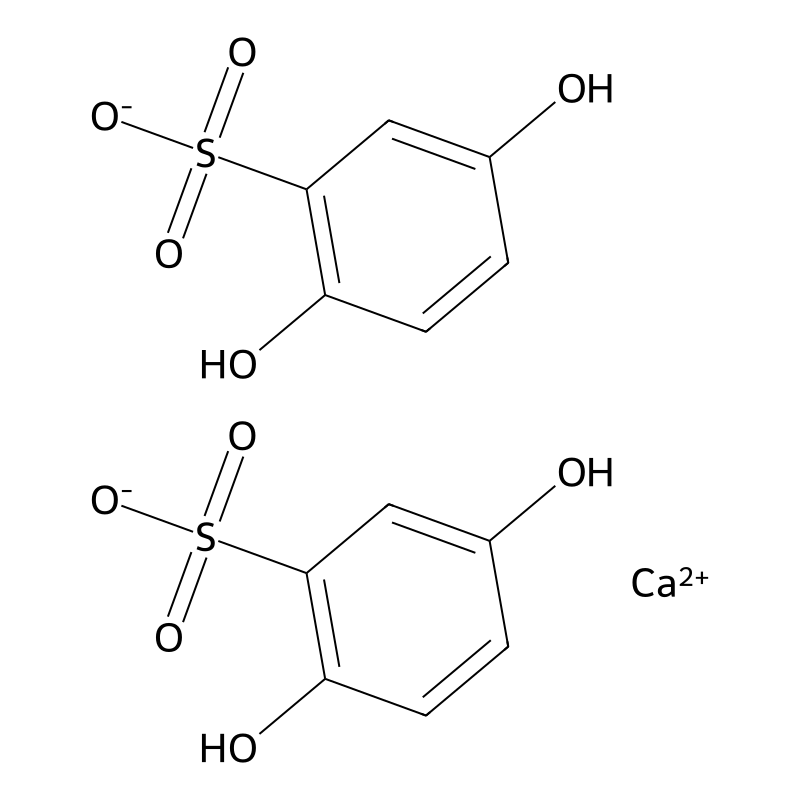Calcium dobesilate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
COVID-19 Treatment
Scientific Field: Virology
Application Summary: Calcium dobesilate (CaD) is being studied for its potential to interfere with the uptake of SARS-CoV-2 by epithelial cells.
Methods of Application: In the CADOVID trial, patients were randomly allocated to receive either two capsules of CaD 500mg twice daily or a placebo, with a treatment period of 7 days followed by a 77-day observational period.
Diabetic Retinopathy Treatment
Scientific Field: Ophthalmology
Application Summary: Calcium dobesilate has been confirmed by many randomized clinical controlled trials to be effective and safe in treating diabetic retinopathy (DR).
Results: Calcium dobesilate was found to be significantly associated with improving retinal microaneurysms, retinal hemorrhages, and exudates.
Chronic Venous Insufficiency Treatment
Scientific Field: Vascular Medicine
Application Summary: Calcium dobesilate is commonly used in the treatment of chronic venous insufficiency.
Hemorrhoidal Disease Treatment
Scientific Field: Proctology
Application Summary: Calcium dobesilate is used in the treatment of hemorrhoidal disease.
Results: Calcium dobesilate works on the walls of the small vessel and decreases their leakage and fragility.
Varicose Veins Treatment
Application Summary: Calcium dobesilate is used in the treatment of varicose veins.
Calcium dobesilate is a synthetic molecule classified as a vasoprotective agent []. It's the calcium salt of dobesilic acid, meaning it combines calcium (Ca) with dobesilic acid. The compound has gained significance in scientific research for its potential to improve microvascular circulation and capillary integrity [].
Molecular Structure Analysis
The structure of calcium dobesilate features a central benzene ring with two hydroxyl groups (OH) attached at positions 2 and 5. A sulfonate group (SO3-) is linked to the benzene ring at position 1. The calcium cation (Ca2+) interacts with the two negatively charged sulfate groups, forming a salt [].
A key feature of this structure is the presence of charged groups (sulfate and calcium) that can interact with other molecules, potentially influencing its biological effects [].
Physical And Chemical Properties Analysis
The exact mechanism by which calcium dobesilate exerts its effects is still under investigation []. However, research suggests it might act through several pathways:
- Decreased Capillary Permeability: Calcium dobesilate might stabilize the endothelial cells lining the capillaries, reducing leakage and improving microvascular integrity [, ].
- Improved Blood Flow: The compound might influence blood viscosity and platelet aggregation, potentially promoting better blood flow.
- Nitric Oxide Production: Recent studies suggest calcium dobesilate might increase the production of nitric oxide, a molecule that relaxes blood vessels and improves circulation.
Calcium dobesilate is generally considered well-tolerated, with a low incidence of side effects []. Common side effects reported include nausea, diarrhea, and stomach upset [].
More serious adverse effects like agranulocytosis (a severe decrease in white blood cells) have been rarely reported, requiring further investigation [].
Please Note:
- The information provided is based on current scientific research and may change as new findings emerge.
- This analysis is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional before using calcium dobesilate or any other medication.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
88-46-0 (Parent)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
ATC Code
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BX - Other sclerosing agents
C05BX01 - Calcium dobesilate
Pictograms

Irritant
Other CAS
Wikipedia
2α-Mannobiose








